
Clomifene citrate
Overview
Description
Clomifene citrate (C₂₆H₂₈ClNO·C₆H₈O₇, molecular weight 598.08 g/mol) is a selective estrogen receptor modulator (SERM) primarily used to treat anovulatory infertility in women . It inhibits estrogen receptors in the hypothalamus, disrupting negative feedback on gonadotropin-releasing hormone (GnRH), thereby increasing follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion to stimulate ovulation . Its chemical structure includes a triphenylethylene backbone with a chlorine substituent and a citrate salt formulation, ensuring stability and bioavailability . Pharmacopeial standards require ≥98% purity, validated by infrared spectroscopy (IR) and high-performance liquid chromatography (HPLC) .
Preparation Methods
Synthesis Routes of Clomifene Citrate
Two-Step Chlorination Process
The foundational synthesis of this compound involves a two-step chlorination reaction starting from α-[4-[2-(diethylamino)ethoxy]phenyl]-α-phenylphenethyl alcohol. In the first step, sulfuric acid in dichloromethane facilitates protonation at 0–20°C for 1 hour . The second step employs N-chlorosuccinimide (NCS) in dichloromethane under anhydrous conditions for 32 hours at 20°C, followed by pH adjustment to 8–9 to isolate the crude product . While this method achieves moderate yields, it historically faced challenges with impurity formation, particularly des-ethyl clomiphene (Impurity C), which can constitute up to 0.5% of the product without optimization .
Acid-Catalyzed Chlorination for Impurity Control
Modern protocols introduced acetic acid or trifluoroacetic acid as catalytic additives during chlorination to suppress byproduct formation. For example, EP3015453A1 demonstrates that adding 1.2 equivalents of acetic acid reduces des-ethyl impurities to <0.06% by stabilizing the reaction intermediate . This modification increases the molar yield to 92–96% while maintaining water content below 250 ppm to prevent hydrolysis . The optimized reaction conditions are summarized below:
Parameter | Traditional Method | Acid-Catalyzed Method |
---|---|---|
Chlorinating Agent | NCS | NCS |
Additive | None | Acetic Acid (1.2 eq) |
Reaction Time | 32 h | 24 h |
Des-Ethyl Impurity | ≤0.5% | ≤0.06% |
Molar Yield | 85–88% | 92–96% |
Control of Isomeric Composition
Geometric Isomer Separation
This compound exists as a mixture of trans- (enclomiphene) and cis- (zuclomiphene) isomers, with the trans isomer exhibiting greater therapeutic activity. US9428442B2 discloses a resolution method using racemic binaphthyl-phosphoric acid to preferentially crystallize trans-clomiphene . The resulting salt, when treated with citric acid in acetone, yields trans-clomiphene monocitrate with ≥99.6% isomeric purity . Key parameters for isomer separation include:
-
Solvent System : Methanol or acetone for crystallization
-
Temperature : 40–60°C during salt formation
-
Citric Acid Ratio : 1.1–1.3 equivalents relative to free base
Thermodynamic Stabilization
The inclusion of hydroxypropyl-β-cyclodextrin (HPβCD) enhances the stability of the trans isomer in aqueous formulations. Phase solubility studies demonstrate a 1:1 complexation stoichiometry with a binding constant (Ks) of 1,420 M⁻¹, increasing clomiphene’s aqueous solubility from 0.12 mg/mL to 8.94 mg/mL . This complexation also reduces cis-trans interconversion rates by 40% under accelerated storage conditions (40°C/75% RH) .
Impurity Profiling and Mitigation
Critical Process Parameters
The European Pharmacopoeia specifies limits for seven this compound impurities (A–G), with des-ethyl derivatives (Impurity C) and chloridrine (Impurity G/H) being most prevalent. Acid-catalyzed chlorination reduces Impurity C formation by 92% compared to traditional methods . Additionally, maintaining reaction moisture below 500 ppm suppresses chloridrine impurities to <0.10% .
Analytical Monitoring
High-performance liquid chromatography (HPLC) methods with UV detection at 233 nm are employed for impurity quantification. A representative impurity profile from optimized synthesis batches shows:
Impurity | EP Limit | Acid-Catalyzed Batch |
---|---|---|
Des-Ethyl C | ≤0.15% | 0.04–0.06% |
Chloridrine G | ≤0.15% | 0.03–0.05% |
Chloridrine H | ≤0.15% | 0.02–0.04% |
Industrial-Scale Formulation
Direct Compression Tableting
This compound tablets (50 mg) are formulated using lactose anhydrous (45%), microcrystalline cellulose (28%), and crosscarmellose sodium (5%) as disintegrant . The direct compression method achieves tablet hardness of 50–60 N and disintegration times <5 minutes, meeting USP specifications .
Lyophilized Parenteral Forms
For injectable formulations, freeze-dried clomiphene-HPβCD complexes exhibit 98.5% drug content retention after 6 months at 25°C, compared to 82.3% for non-complexed drug . The optimized lyophilization cycle includes:
-
Freezing : −80°C for 24 h
-
Primary Drying : −40°C at 0.1 mBar for 48 h
-
Secondary Drying : 25°C at 0.01 mBar for 12 h
Chemical Reactions Analysis
Clomifene citrate undergoes various chemical reactions, including:
Oxidation: Clomifene can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: N-dealkylation and methoxylation are common substitution reactions.
Common Reagents and Conditions: Reactions often involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.
Major Products: The major products formed include hydroxylated and dealkylated metabolites.
Scientific Research Applications
Clinical Applications
1. Induction of Ovulation:
- Primary Use: Clomifene citrate is primarily indicated for women with anovulatory infertility. Studies indicate a live birth rate of 20% to 40% after six months of treatment .
- Conditions Treated: It is effective for conditions such as PCOS, post-oral-contraceptive amenorrhea, and secondary amenorrhea .
2. Male Infertility:
- Off-label Use: this compound is also used off-label in men to treat secondary hypogonadism and male infertility by increasing serum testosterone levels . Research indicates that it can improve sperm parameters such as motility and viability .
3. Treatment of Headaches:
- Innovative Applications: Recent studies have explored the use of this compound in treating short-lasting unilateral neuralgiform headache attacks (SUNCT), although it is not FDA-approved for this indication .
Efficacy in Female Infertility
A randomized controlled trial compared this compound with letrozole for women undergoing intrauterine insemination (IUI). The results showed that while both medications were effective, letrozole had a higher cumulative pregnancy rate compared to this compound .
In another study involving 2,841 clomifene cycles, various patient characteristics were analyzed to determine factors influencing success rates. Key findings included that younger patients with better semen quality had higher chances of successful outcomes .
In Vitro Studies on Male Fertility
Research conducted on male NMRI mice demonstrated that this compound improved sperm motility and fertilization rates significantly at specific doses (0.1 µg/ml and 1 µg/ml) without notable side effects . This suggests potential applications in assisted reproductive technologies.
Case Studies
Case Study 1: this compound in PCOS
A cohort study involving women diagnosed with PCOS showed that this compound effectively induced ovulation in 70% of participants after three cycles. Subsequent pregnancies were reported, highlighting its role as a first-line treatment .
Case Study 2: Clomifene in Male Infertility
In a clinical setting, men treated with this compound for secondary hypogonadism exhibited significant increases in testosterone levels and improvements in sperm count and motility after three months of therapy. This supports its use as a non-invasive treatment option for male infertility .
Mechanism of Action
Clomifene citrate works by binding to estrogen receptors in the hypothalamus, blocking the negative feedback of estrogen on gonadotropin release . This leads to an increase in the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which in turn stimulates the development and maturation of ovarian follicles, leading to ovulation . In men, it increases testosterone production by stimulating the release of gonadotropins .
Comparison with Similar Compounds
Structural and Functional Analogues
Tamoxifen Citrate
- Structural Similarities : Both Clomifene and Tamoxifen are SERMs with triphenylethylene cores.
- Functional Differences :
- Clinical Data : Tamoxifen shows superior efficacy in reducing breast cancer recurrence (HR: 0.70) but is less effective for ovulation induction compared to Clomifene .
Letrozole
- Mechanism : Letrozole, an aromatase inhibitor, reduces estrogen synthesis rather than modulating receptors.
- Efficacy: In a study of 322 intrauterine insemination (IUI) cycles, Clomifene + human menopausal gonadotropin (HMG) achieved a 26.32% pregnancy rate, outperforming Letrozole + HMG (16.28%) .
- Safety: Letrozole is associated with fewer anti-estrogenic side effects (e.g., hot flashes) but may increase risks of congenital anomalies when used off-label .
Pharmacokinetic and Analytical Comparisons
Clomifene’s impurities, such as PA 03 63000, require stringent quality control to maintain efficacy and safety . Its HPLC method validation shows specificity (retention time: 9.72 min) and accuracy (99.1–101.1% recovery) .
Clinical Efficacy in Polycystic Ovary Syndrome (PCOS)
- Clomifene vs. Metformin: Clomifene monotherapy achieves ovulation rates of 60–85% in PCOS, while Metformin (an insulin sensitizer) alone yields 30–40% .
Combination with Traditional Medicine :
- Adding Wu Ji San to Clomifene reduced side effects (e.g., ovarian hyperstimulation) and improved pregnancy rates (80% vs. 60% with Clomifene alone) .
Biological Activity
Clomifene citrate, commonly known as clomiphene, is a selective estrogen receptor modulator (SERM) primarily used in the treatment of infertility, particularly in women who do not ovulate. Its biological activity is characterized by its complex interaction with estrogen receptors, leading to various physiological effects that are crucial for reproductive health. This article delves into the mechanisms of action, pharmacokinetics, clinical applications, and associated risks of this compound, supported by relevant data and case studies.
This compound acts by selectively binding to estrogen receptors in the hypothalamus, ovaries, endometrium, and cervix. This binding leads to both estrogenic and anti-estrogenic effects depending on the hormonal environment:
- Estrogen Receptor Modulation : Clomifene functions as a partial agonist at estrogen receptor alpha (ERα) when estrogen levels are low and acts as an antagonist when estrogen levels are high. This dual action disrupts the negative feedback mechanism of estrogen on the hypothalamus, stimulating the release of gonadotropin-releasing hormone (GnRH) and subsequently increasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels .
- Increased Gonadotropins : The elevation in LH and FSH promotes folliculogenesis and ovulation. Clomifene is often administered during the early part of the menstrual cycle to maximize its efficacy in inducing ovulation .
Pharmacokinetics
This compound is rapidly absorbed after oral administration. Its pharmacokinetic profile includes:
- Absorption : Studies indicate that clomifene is well absorbed with a peak plasma concentration occurring within 6 to 12 hours post-ingestion.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in active metabolites such as 4-hydroxyclomifene, which exhibit significant estrogenic activity .
- Elimination : The elimination half-life ranges from 5 to 7 days, allowing for prolonged biological effects even after cessation of therapy.
Clinical Applications
This compound is predominantly used for:
- Ovulation Induction : It is effective in treating anovulatory infertility due to conditions like polycystic ovary syndrome (PCOS). Clinical trials have demonstrated that clomifene can lead to increased ovulation rates and successful pregnancies .
- Combination Therapies : Research indicates enhanced outcomes when clomifene is combined with other treatments such as metformin or intrauterine insemination (IUI). For instance, a study comparing clomifene with letrozole showed comparable follicular development but differing hormonal profiles .
Case Studies and Research Findings
- Efficacy in Infertility Treatment : A randomized controlled trial involving 214 women undergoing IUI found that clomifene resulted in a significant increase in serum estradiol levels compared to letrozole, indicating its potent effect on ovarian response .
- Teratogenic Effects : Animal studies have raised concerns regarding potential teratogenic effects associated with clomifene use during the periconception phase. Doses as low as 0.75 mg/kg have been linked to reduced fetal viability and developmental abnormalities .
- Hormonal Profile Alterations : A study on adult female Wistar rats indicated that clomifene administration altered hormonal profiles significantly at varying doses (1 mg/kg to 5 mg/kg), affecting reproductive hormone levels without significant changes in body weight .
Risks and Adverse Effects
While this compound is generally well-tolerated, it is associated with several risks:
- Ovarian Hyperstimulation Syndrome (OHSS) : This condition can occur due to excessive stimulation of the ovaries leading to enlarged ovaries and fluid accumulation.
- Multiple Pregnancies : The likelihood of twins or higher-order multiples increases with clomifene treatment.
- Long-term Risks : Concerns about potential links to ovarian cancer persist, although evidence remains inconclusive.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for studying Clomifene citrate’s mechanism of action in modulating estrogen receptors?
- Methodological Answer : Design in vitro assays using estrogen receptor (ER)-positive cell lines to measure competitive binding kinetics. Employ fluorescence polarization or radioligand binding assays to quantify receptor antagonism/agonism. For in vivo studies, use ovariectomized rodent models to evaluate hypothalamic-pituitary-ovarian axis feedback, with hormone levels (FSH, LH) measured via ELISA . Include controls for endogenous estrogen fluctuations and validate findings with receptor knockout models.
Q. How should researchers validate the identity and purity of this compound isomers (zuclomiphene vs. enclomiphene) in synthetic batches?
- Methodological Answer : Use chiral chromatography (e.g., HPLC with amylose-based columns) coupled with mass spectrometry to resolve enantiomers. Compare retention times and spectral data against International Chemical Reference Substances (ICRS) from EDQM. Infrared spectroscopy (IR) with potassium bromide pellets (1.1 mg sample in 300 mg KBr) provides complementary structural verification . Document purity via melting point analysis and residual solvent profiling (e.g., GC-MS).
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound ovulation induction studies?
- Methodological Answer : Apply logistic regression models to correlate dosage (independent variable) with ovulation rates (binary outcome). Use Kaplan-Meier survival analysis for time-to-ovulation endpoints. Adjust for confounders (e.g., BMI, baseline hormone levels) via multivariate analysis. Report confidence intervals and effect sizes to quantify clinical significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in preclinical vs. clinical data on this compound’s endometrial effects?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify bias sources (e.g., species-specific ER expression, dosing regimens). Perform meta-regression to assess heterogeneity across studies. Validate findings with ex vivo human endometrial tissue cultures under standardized hormonal conditions . Cross-reference pharmacodynamic data with transcriptomic profiling (RNA-seq) to identify pathway discrepancies.
Q. What strategies optimize this compound’s enantiomeric ratio for targeted therapeutic outcomes (e.g., ovulation induction vs. androgen modulation)?
- Methodological Answer : Develop enantioselective synthesis protocols using asymmetric catalysis (e.g., Sharpless epoxidation). Characterize isomer-specific activity via ERβ/ERα binding assays and in vivo efficacy trials. Use response surface methodology (RSM) to model optimal zuclomiphene:enclomiphene ratios for desired endpoints .
Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects?
- Methodological Answer : Integrate proteomics (LC-MS/MS) to map off-target protein interactions (e.g., hepatic CYP enzymes) and metabolomics (NMR) to identify dysregulated pathways. Validate findings with CRISPR-Cas9 knockouts in relevant cell lines. Use computational docking (AutoDock Vina) to predict binding affinities for non-ER targets .
Q. Methodological Considerations for Data Reporting
Q. What criteria should govern the inclusion of this compound data in supplementary materials vs. main manuscripts?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal rules): Include ≤5 synthetic protocols in the main text; relegate repetitive characterization data (e.g., NMR spectra for known compounds) to supplementary files. Annotate supplementary datasets with DOIs or hyperlinks for reproducibility .
Q. How should researchers address batch-to-batch variability in this compound pharmacokinetic studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use ANOVA to compare pharmacokinetic parameters (AUC, Cmax) across batches. Apply accelerated stability testing (ICH guidelines) to identify degradation products. Report batch-specific ICRS certifications in metadata .
Q. Cross-Disciplinary and Ethical Challenges
Q. What frameworks ensure ethical sourcing and annotation of clinical data for this compound research?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Use de-identified EHR datasets with IRB approval. Annotate variables using MeSH terms (e.g., "Infertility, Female" or "Ovulation Induction") to enhance cross-study comparability .
Q. How can researchers balance open science initiatives with intellectual property concerns in this compound innovation?
- Methodological Answer : Partner with technology transfer offices to file provisional patents before publishing. Use embargoed repositories (e.g., Zenodo) for pre-publication data sharing under controlled access. Cite prior art rigorously to avoid infringement claims .
Properties
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-BTKVJIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226887 | |
Record name | Enclomiphene citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7599-79-3, 50-41-9 | |
Record name | Enclomiphene citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7599-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enclomiphene citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enclomiphene citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomifen dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENCLOMIPHENE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.